7-(4-chlorobenzyl)-1,3-dimethyl-8-(phenylthio)-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-phenylsulfanylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2S/c1-23-17-16(18(26)24(2)20(23)27)25(12-13-8-10-14(21)11-9-13)19(22-17)28-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNWDIOTATYGQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SC3=CC=CC=C3)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorobenzyl)-1,3-dimethyl-8-(phenylthio)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between appropriate amines and formamide derivatives.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzyl bromide.
Dimethylation: The dimethyl groups are introduced through alkylation reactions using methyl iodide or similar reagents.
Attachment of the Phenylthio Group: The phenylthio group is attached via a thiolation reaction using phenylthiol and a suitable activating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-(4-chlorobenzyl)-1,3-dimethyl-8-(phenylthio)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorobenzyl group.
Scientific Research Applications
The biological activities of this compound are primarily linked to its potential therapeutic effects:
- Antimalarial Activity : Preliminary studies suggest that this compound may exhibit activity against Plasmodium falciparum, the malaria-causing parasite. It is believed to inhibit the growth of the parasite through mechanisms similar to those of other piperidine derivatives.
- Psychotropic Effects : Research indicates that the compound may reduce anxiety-like behavior in rodent models. This effect suggests a possible mechanism involving modulation of serotonin receptors.
- Anticancer Potential : The compound has been evaluated for its ability to inhibit the growth of various cancer cell lines. It appears to interfere with the PI3K/Akt signaling pathway, leading to increased apoptosis in treated cells.
Psychotropic Activity
A study assessing the psychotropic effects of 7-(4-chlorobenzyl)-1,3-dimethyl-8-(phenylthio)-1H-purine-2,6(3H,7H)-dione found that it significantly reduced anxiety-like behaviors in animal models. The results indicated that specific dosages could modulate neurotransmitter systems effectively.
Anticancer Research
In vitro experiments demonstrated that the compound inhibited the proliferation of specific cancer cell lines by targeting the PI3K/Akt pathway. This inhibition was associated with increased apoptosis rates in treated cells, suggesting its potential as an anticancer agent.
Pharmacokinetics
Pharmacokinetic studies revealed favorable absorption characteristics and bioavailability in preclinical models. These properties make it a promising candidate for further therapeutic development.
Summary Table of Biological Activities
| Activity | Mechanism | Findings |
|---|---|---|
| Antimalarial | Inhibition of Plasmodium falciparum growth | Potential activity against malaria-causing parasites |
| Psychotropic | Modulation of serotonin receptors | Reduced anxiety-like behavior in rodent models |
| Anticancer | Interference with PI3K/Akt signaling pathway | Increased apoptosis in cancer cell lines |
| Pharmacokinetics | Favorable absorption and bioavailability | Promising candidate for therapeutic applications |
Mechanism of Action
The mechanism of action of 7-(4-chlorobenzyl)-1,3-dimethyl-8-(phenylthio)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes involved in cellular processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.
Comparison with Similar Compounds
Comparison with Structural Analogs
Position 8 Substituent Variations
The substituent at position 8 significantly impacts biological activity and physicochemical properties. Key analogs include:
Position 7 Modifications
The 4-chlorobenzyl group at position 7 is critical for target affinity. Analogous modifications include:
Key Insight : The 4-chlorobenzyl group optimizes halogen bonding and hydrophobic interactions, outperforming fluorinated or methylated analogs in receptor affinity .
Biological Activity
The compound 7-(4-chlorobenzyl)-1,3-dimethyl-8-(phenylthio)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H27ClN6O3
- Molecular Weight : 446.93 g/mol
- CAS Number : Not widely available in literature, but related derivatives have been studied.
Antitumor Activity
Several studies have indicated that purine derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines.
A notable study demonstrated that a structurally similar compound inhibited cell growth in human leukemia cells by inducing apoptosis through the activation of caspase pathways . These results suggest that the compound may have similar mechanisms of action.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many purine derivatives act as inhibitors of enzymes involved in nucleotide metabolism. This inhibition can lead to decreased DNA and RNA synthesis in rapidly dividing cells.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Interference with Signal Transduction Pathways : Some purine derivatives modulate signaling pathways that are crucial for cell survival and proliferation.
Case Study 1: Antitumor Effects
In a study evaluating the effects of various purine derivatives on cancer cell lines, it was found that those with a similar structure to this compound exhibited significant cytotoxicity against breast and prostate cancer cells. The study highlighted the compound's ability to induce apoptosis via mitochondrial pathways .
Case Study 2: Antiviral Activity
Another study investigated the antiviral effects of a related purine compound against influenza virus. The results indicated that the compound inhibited viral replication by disrupting the viral RNA synthesis process . While direct studies on the target compound are scarce, these findings suggest potential antiviral applications.
Summary Table of Biological Activities
| Biological Activity | Related Compounds | Mechanism |
|---|---|---|
| Antitumor | Various purines | Apoptosis induction |
| Antiviral | Similar derivatives | Inhibition of RNA synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
